molecular formula C19H18ClNOS B11612916 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one

3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B11612916
M. Wt: 343.9 g/mol
InChI Key: TXBFMYYWMJIEPH-UHFFFAOYSA-N
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Description

3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a butylthio group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(butylthio)-4-phenylquinolin-2(1H)-one: Lacks the chlorine atom at the 6-position.

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the butylthio group at the 3-position.

    3-(butylthio)-6-chloroquinolin-2(1H)-one: Lacks the phenyl group at the 4-position .

Uniqueness

The presence of the butylthio, chloro, and phenyl groups in 3-(butylthio)-6-chloro-4-phenylquinolin-2(1H)-one provides unique chemical properties and biological activities. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18ClNOS

Molecular Weight

343.9 g/mol

IUPAC Name

3-butylsulfanyl-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C19H18ClNOS/c1-2-3-11-23-18-17(13-7-5-4-6-8-13)15-12-14(20)9-10-16(15)21-19(18)22/h4-10,12H,2-3,11H2,1H3,(H,21,22)

InChI Key

TXBFMYYWMJIEPH-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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